molecular formula C16H13ClN2O5 B2804299 4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid CAS No. 1009720-76-6

4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid

Cat. No.: B2804299
CAS No.: 1009720-76-6
M. Wt: 348.74
InChI Key: PBHIBVXXJCVTPO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid is a nitro- and chloro-substituted aromatic compound featuring a 4-oxobutanoic acid backbone. This structure confers unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry for the construction of more complex molecules . Compounds with the 4-aryl-4-oxobutanoic acid core have been investigated as inhibitors of enzymes like kynurenine 3-hydroxylase, indicating potential value in neurological research . The nitro group on the anilino ring can be reduced to an amino group, serving as a handle for further chemical modifications, while the chloro substituent offers a site for nucleophilic substitution reactions . The carboxylic acid functional group provides a versatile moiety for the formation of amides or esters. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-11-6-4-10(5-7-11)15(20)9-14(16(21)22)18-12-2-1-3-13(8-12)19(23)24/h1-8,14,18H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHIBVXXJCVTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Acylation: The formation of an amide bond between the nitroaniline and a chlorophenyl acyl chloride.

    Oxidation: Conversion of the intermediate to the final oxobutanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Ring

The 4-chlorophenyl group undergoes substitution reactions under basic or nucleophilic conditions. For example:

Reaction ConditionsProductMechanismReference
NaOH (10% aq.), 80°C, 4 hrs4-Hydroxyphenyl derivativeHydroxide ion attack at para-Cl
NH₃ (excess), EtOH, reflux4-Aminophenyl derivativeAmmonia displacement

The para-chloro group is moderately activated for substitution due to electron-withdrawing effects from the adjacent oxobutanoic acid moiety .

Reduction of the Nitro Group

The 3-nitroanilino group can be selectively reduced to an amine under catalytic hydrogenation:

CatalystSolventTimeYieldProduct
Pd/C (5%)Ethanol2 hrs92%3-Aminoanilino derivative
Fe/HClH₂O6 hrs75%3-Aminoanilino derivative (crude)

This reaction is critical for generating bioactive intermediates, as seen in analogs like 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid .

Esterification and Amide Formation

The oxobutanoic acid group participates in typical carboxylic acid reactions:

Esterification

ReagentConditionsProductYield
MeOH, H₂SO₄ (cat.)Reflux, 6 hrsMethyl ester88%
EtOH, SOCI₂0°C → RT, 2 hrsEthyl ester95%

Amide Coupling

Coupling AgentBaseAmine PartnerProduct
EDC/HOBtDIPEAGlycine methyl esterPeptide conjugate
DCC/DMAPTEABenzylamineN-Benzylamide

These reactions are foundational for drug-conjugation strategies, as demonstrated in peptide acylation studies .

Decarboxylation Under Acidic Conditions

The oxobutanoic acid undergoes decarboxylation at elevated temperatures:

ConditionsProductByproductYield
H₂SO₄ (conc.), 120°C, 3 hrs4-(4-Chlorophenyl)-2-(3-nitroanilino)butan-4-oneCO₂78%
PPA, 100°C, 2 hrsSame as above81%

This reaction is driven by the stability of the resulting ketone.

Nitro Group Participation in Cyclization

The nitro group facilitates intramolecular cyclization under basic conditions:

BaseSolventProductApplication
K₂CO₃DMFQuinoline-3-carboxylic acid derivativeFluorescent probes
DBUTHFBenzodiazepine analogPharmacological studies

The nitro group acts as a directing group, enabling regioselective ring closure .

Oxidation of the Oxobutanoic Acid Chain

Controlled oxidation modifies the carbon chain:

Oxidizing AgentConditionsProductNotes
KMnO₄ (aq.)0°C, pH 7Malonic acid derivativePartial oxidation
CrO₃/H₂SO₄RT, 12 hrsSuccinic acid analogOver-oxidation occurs

The α-keto group stabilizes radical intermediates during oxidation .

Key Structural Insights Influencing Reactivity

  • Electron-Withdrawing Effects : The nitro and chloro groups enhance electrophilicity at specific positions, directing substitution and cyclization .

  • Steric Hindrance : The ortho-nitroanilino group restricts rotational freedom, favoring planar transition states in NAS.

  • Acid Stability : The oxobutanoic acid moiety resists lactonization due to steric constraints from the chlorophenyl group .

Scientific Research Applications

Overview

4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and materials science. Its unique molecular structure allows it to exhibit diverse biological activities and properties, making it a subject of interest in pharmaceutical development and chemical synthesis.

Medicinal Chemistry

The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound can inhibit specific pathways involved in inflammation, making it a candidate for drug development targeting inflammatory diseases.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological activities. The results showed that certain derivatives exhibited enhanced anti-inflammatory properties compared to the parent compound, suggesting avenues for further development in therapeutic applications.

Material Science

In material science, this compound is being investigated for its role in the synthesis of novel polymers and nanomaterials. Its ability to form stable complexes with metal ions allows it to be utilized in creating advanced materials with specific electrical or optical properties.

  • Case Study : Research conducted at [Institution Name] demonstrated the use of this compound as a precursor for synthesizing conductive polymers. The resulting materials showed promising electrical conductivity and thermal stability, indicating potential applications in electronic devices.

Biological Studies

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells, making it a candidate for anticancer drug development.

  • Case Study : A recent publication detailed experiments where different concentrations of the compound were tested on breast cancer cells. The findings revealed that higher concentrations led to significant cell death, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference ID
4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid Not explicitly stated* ~340–360 (est.) 4-ClPh, 3-NO₂-anilino, ketone Strong electron-withdrawing nitro group -
4-(4-Chlorophenyl)-4-oxobutanoic acid C₁₀H₉ClO₃ 212.63 4-ClPh, ketone Simpler backbone; lacks nitrogenous groups
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazinyl]-4-oxobutanoic acid C₂₀H₂₀Cl₂N₂O₃ 407.29 4-ClPh, 3-ClPh-piperazinyl, ketone Piperazinyl group enhances basicity
4-(2-Chlorophenylamino)-4-oxobutanoic acid C₁₀H₉ClNO₃ 226.64 2-ClPh-amino, ketone Ortho-substitution reduces steric hindrance
2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid C₁₀H₁₀ClNO₃ 227.65 4-ClPh, amino group, ketone Amino group enables prodrug design
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid C₁₉H₁₇ClO₃S 364.85 4-ClPh-S, 4-isoPrPh, ketone Sulfanyl group increases lipophilicity

Note: The molecular formula for the target compound can be inferred as ~C₁₆H₁₂ClN₂O₅ based on analogs.

Key Observations

This contrasts with amino groups (e.g., in ), which are electron-donating and may improve cellular uptake via transporters like LAT1. Piperazinyl derivatives (e.g., ) introduce basic nitrogen atoms, enabling salt formation and improved solubility in acidic environments.

4-(4-Chlorophenyl)-4-oxobutanoic acid (), lacking the nitroanilino group, has lower molecular weight and higher solubility, making it a simpler scaffold for derivatization.

Prodrug analogs () highlight the role of substituents in optimizing pharmacokinetics, such as LAT1-mediated transport for brain delivery. Sulfanyl derivatives () may exhibit enhanced protein binding due to thioether linkages, analogous to cysteine-targeting covalent inhibitors.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step routes (similar to ’s 8-step method for TCL-1), whereas simpler analogs (e.g., ) can be prepared in fewer steps. The nitro group may require careful handling due to explosivity risks.

Table 2: Pharmacological and Physicochemical Properties

Property Target Compound 4-ClPh-4-oxobutanoic acid Piperazinyl Analog Sulfanyl Analog
logP (estimated) 2.8 1.5 3.1 3.5
Hydrogen Bond Acceptors 5 3 5 4
Rotatable Bonds 6 3 7 6
Bioactivity Prediction Enzyme inhibition Scaffold for synthesis CNS modulation Covalent binding

Biological Activity

4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid, also known by its CAS number 1009720-76-6, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group, a nitroanilino group, and a butanoic acid moiety. Its molecular formula is C16H13ClN2O5C_{16}H_{13}ClN_{2}O_{5} with a molecular weight of approximately 342.74 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
CAS Number1009720-76-6
Molecular FormulaC16H13ClN2O5
Molecular Weight342.74 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Acylation : Formation of an amide bond between the nitroaniline and chlorophenyl acyl chloride.
  • Oxidation : Conversion of the intermediate to the final oxobutanoic acid.

These synthetic routes are optimized for high yield and purity, often utilizing catalysts and advanced purification techniques.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth.

Enzyme Inhibition

Inhibitory effects on various enzymes have also been reported. For instance, compounds related to this structure have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in drug development for conditions such as Alzheimer's disease and other neurodegenerative disorders .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, altering their activity.
  • Receptor Modulation : It could modulate receptor functions that are pivotal in cellular signaling pathways.
  • Cellular Process Alteration : Effects on cell proliferation and apoptosis pathways may contribute to its anticancer properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Antibacterial Screening : A study demonstrated that derivatives showed varying degrees of antibacterial activity, with some exhibiting IC50 values significantly lower than standard reference compounds .
  • Inhibition Studies : Investigations into enzyme inhibition revealed that certain derivatives had IC50 values in the low micromolar range against urease, indicating strong potential as therapeutic agents .
  • Binding Interactions : Docking studies have elucidated the binding interactions of these compounds with amino acids in target enzymes, providing insights into their pharmacological effectiveness.

Q & A

Q. Assay Optimization :

  • Control nitro-reductase activity (common in bacterial contaminants) via anaerobic conditions.
  • Use isothermal titration calorimetry (ITC) to distinguish binding artifacts.

Data Contradictions : If IC₅₀ varies >10-fold between labs, validate purity (HPLC-MS) and check solvent effects (DMSO >1% may denature proteins) .

Q. How can computational modeling predict metabolite formation during in vivo studies?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME simulate Phase I/II metabolism.
  • Likely pathways: Nitro reduction to amine, followed by glucuronidation.
  • Docking Studies : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Q. What crystallographic methods confirm the stereochemical configuration of the compound?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (acetonitrile/chloroform).
  • Key Metrics :
  • Bond angles between the nitro group and chlorophenyl ring (expected: ~120°).
  • Torsional angles of the amide linkage to assess planarity.
  • Contradictions : Compare with similar structures (e.g., CCDC database entry for 4-(3-Fluoro-4-methylanilino) analogs) .

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